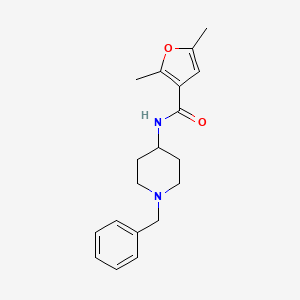![molecular formula C23H22F3NO3 B4543840 2-(2,2-dimethylpropanoyl)-3-(4-methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylonitrile](/img/structure/B4543840.png)
2-(2,2-dimethylpropanoyl)-3-(4-methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylonitrile
説明
This compound belongs to a class of organic molecules known for their complex structure and potential applications in materials science and pharmaceutical research. It features multiple functional groups, including an acrylonitrile, an ester, and an ether, suggesting versatile reactivity and applications.
Synthesis Analysis
The synthesis of such complex molecules typically involves multi-step organic reactions, starting from simpler precursors. Knoevenagel condensation, a common method for forming carbon-carbon double bonds, could be a crucial step, especially for the acrylonitrile functionality (Renuka Devi Tammisetti et al., 2018). Michael addition reactions may also be relevant for building the molecular framework (Xavier Berzosa et al., 2010).
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives is characterized by the presence of conjugated systems that influence their physical and chemical properties. X-ray crystallography and density functional theory (DFT) calculations are common techniques used to elucidate molecular geometries and electronic structures (Abdullah M. Asiri et al., 2011).
Chemical Reactions and Properties
The presence of multiple functional groups in the molecule suggests a range of possible chemical reactions, such as nucleophilic substitution at the ether or ester functionalities, and addition reactions across the acrylonitrile double bond. The specific reactivity would depend on the conditions and reactants used (I. Binev et al., 1997).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, would be influenced by the molecular structure. The presence of fluorine atoms and the ester group could impact the compound's polarity and solubility in organic solvents (C. Kavitha et al., 2006).
Chemical Properties Analysis
Chemically, the compound's acrylonitrile group could participate in polymerization reactions, potentially leading to materials with unique properties. The ester and ether functionalities could undergo hydrolysis under acidic or basic conditions, providing a pathway to further modify the molecule (Tong Li et al., 1991).
特性
IUPAC Name |
(2E)-2-[[4-methoxy-3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3NO3/c1-22(2,3)21(28)17(13-27)10-15-8-9-19(29-4)20(12-15)30-14-16-6-5-7-18(11-16)23(24,25)26/h5-12H,14H2,1-4H3/b17-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPKGQLJUSSWMA-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1)OC)OCC2=CC(=CC=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC(=C(C=C1)OC)OCC2=CC(=CC=C2)C(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4543762.png)
![2-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4543764.png)
![7-methoxy-3-[(4-methyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B4543771.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]cyclobutanecarboxamide](/img/structure/B4543779.png)
![N,N'-[(methylimino)di-3,1-propanediyl]bis(3-methylbenzamide)](/img/structure/B4543783.png)

![4-butyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4543808.png)
![propyl 4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4543812.png)
![N-[2-(3-methylphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4543817.png)

![N-(2,4-dichlorobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4543828.png)

![1-[4-(4-methylphenoxy)butyl]piperidine](/img/structure/B4543832.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4543860.png)